molecular formula C10H12N4O3 B11872766 Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 66857-98-5

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11872766
CAS No.: 66857-98-5
M. Wt: 236.23 g/mol
InChI Key: SIWWHXAVPHQHSB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with methyl iodide and cyanoacetic acid under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

66857-98-5

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 4-amino-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H3,11,13,15)

InChI Key

SIWWHXAVPHQHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)N

Origin of Product

United States

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